molecular formula C7H7NO4 B13953587 1-(2-Methyl-5-nitrofuran-3-yl)ethanone

1-(2-Methyl-5-nitrofuran-3-yl)ethanone

Cat. No.: B13953587
M. Wt: 169.13 g/mol
InChI Key: HQGQJDKTVDTWEU-UHFFFAOYSA-N
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Description

ETHANONE, 1-(2-METHYL-5-NITRO-3-FURANYL)- is a chemical compound with the molecular formula C7H7NO4 It is characterized by the presence of a furan ring substituted with a nitro group and a methyl group, making it a nitro-furan derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHANONE, 1-(2-METHYL-5-NITRO-3-FURANYL)- typically involves the nitration of 2-methylfuran followed by acetylation. The nitration process introduces the nitro group at the 5-position of the furan ring. This is usually achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The acetylation step involves the reaction of the nitrated furan with acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

On an industrial scale, the production of ETHANONE, 1-(2-METHYL-5-NITRO-3-FURANYL)- follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

ETHANONE, 1-(2-METHYL-5-NITRO-3-FURANYL)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic medium.

    Substitution: Electrophilic reagents, varying temperatures and solvents.

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Carboxylic acids.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

ETHANONE, 1-(2-METHYL-5-NITRO-3-FURANYL)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties due to the presence of the nitro group.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly antibiotics.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ETHANONE, 1-(2-METHYL-5-NITRO-3-FURANYL)- is primarily attributed to its nitro group. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to antimicrobial effects. The furan ring also contributes to the compound’s reactivity and ability to interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylfuran: Similar structure but lacks the nitro group.

    5-Nitrofurfural: Contains a nitro group but differs in the aldehyde functional group instead of the ketone.

    Nitrofurantoin: A well-known antibiotic with a similar nitro-furan structure but with additional functional groups.

Uniqueness

ETHANONE, 1-(2-METHYL-5-NITRO-3-FURANYL)- is unique due to its specific combination of a nitro group and a ketone functional group on a furan ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

1-(2-methyl-5-nitrofuran-3-yl)ethanone

InChI

InChI=1S/C7H7NO4/c1-4(9)6-3-7(8(10)11)12-5(6)2/h3H,1-2H3

InChI Key

HQGQJDKTVDTWEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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